(R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
“(R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is a chiral amine featuring a tetrahydronaphthalene backbone substituted with chlorine (Cl) at position 5 and fluorine (F) at position 7. Its molecular formula is C₁₀H₁₂ClFN, with a molecular weight of 199.66 g/mol (calculated). The compound’s stereochemistry is defined by the (R)-configuration at the amine-bearing carbon, which influences its biological activity and synthetic pathways.
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(1R)-5-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |
InChI Key |
GZQXDQBJQARTAR-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)Cl)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Amine Introduction: Introduction of the amine group through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups like hydroxyl or alkyl groups.
Scientific Research Applications
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its pharmacological properties.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, focusing on substituent positions, stereochemistry, and reported applications.
Positional Isomers and Halogen Variations
Key Findings :
- Halogen Synergy: The dual Cl/F substitution in the target compound may enhance lipophilicity compared to mono-halogenated analogs, influencing blood-brain barrier penetration .
Stereochemical Comparisons
- (S)-5-Chloro-7-fluoro-THNA-1-amine : The enantiomer of the target compound (). Enantiomers often exhibit divergent biological activities; for example, (S)-isomers of similar amines show altered receptor affinity or toxicity profiles .
- (SS,1R)-1-(2-Bromobenzyl)-N-(tert-butanesulfinyl)-7-fluoro-THNA-1-amine : A structurally complex analog with a bromobenzyl group and tert-butanesulfinyl protecting group. Its enantioselective synthesis ([α]D = +50.6) underscores the importance of chiral resolution in pharmacology, though its substituents diverge significantly from the target compound .
Pharmacologically Relevant Analogs
- Sertraline Hydrochloride: A 1,2,3,4-tetrahydronaphthalen-1-amine derivative with 3,4-dichlorophenyl and N-methyl groups. Unlike the target compound, sertraline’s dichlorophenyl group enhances serotonin transporter (SERT) binding .
Biological Activity
(R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydronaphthalenes and is characterized by the presence of chlorine and fluorine substituents on its naphthalene core. Its molecular formula is with a molecular weight of approximately 199.65 g/mol. The presence of a chiral center results in two enantiomers: (R) and (S), with distinct biological activities.
The biological activity of (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Studies indicate that this compound exhibits affinity for certain neurotransmitter receptors, which may influence its pharmacological effects.
- Enzyme Inhibition : Preliminary research suggests that (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer or neurodegenerative diseases.
Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | A549 (lung cancer) | 5.4 | Apoptosis induction |
| (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | MCF7 (breast cancer) | 6.8 | Cell cycle arrest |
These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.
Neuroprotective Effects
In addition to its antitumor properties, (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has shown promise in neuroprotection:
| Study | Model | Effect |
|---|---|---|
| Study A | Rat model of Parkinson's disease | Reduced dopaminergic neuron loss |
| Study B | In vitro neuronal cultures | Enhanced neuronal survival under oxidative stress |
These studies indicate that the compound may protect neuronal cells from damage associated with oxidative stress.
Case Studies
Case Study 1: Antitumor Efficacy in Preclinical Models
A study evaluated the efficacy of (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine in xenograft models of human tumors. The results demonstrated significant tumor regression compared to control groups, supporting its potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotective Mechanisms
Research involving animal models of neurodegeneration highlighted the compound's ability to enhance cognitive function and reduce neuroinflammation. These findings suggest its utility in treating neurodegenerative disorders such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
